6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
Description
6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities .
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2S/c1-9-2-3-12-13-11(7-14(12)6-9)10-4-5-15-8-10/h2-8H,1H3 |
InChI Key |
ZRIOYPHAUQZJMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, it may interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This class of compounds shares a similar core structure and has a wide range of biological activities.
Imidazole: Another heterocyclic compound with similar properties and applications.
Uniqueness
6-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
